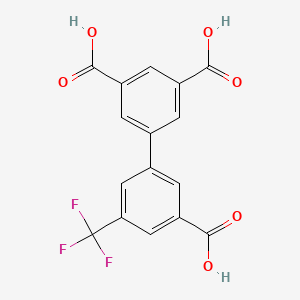

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

5-[3-carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O6/c17-16(18,19)12-5-8(3-11(6-12)15(24)25)7-1-9(13(20)21)4-10(2-7)14(22)23/h1-6H,(H,20,21)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKDVTLSPZYIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691901 | |

| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-94-6 | |

| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Foundation in 3,5-Bis(trifluoromethyl)benzoic Acid Synthesis

The synthesis of structurally related polyfluorinated benzoic acids, such as 3,5-bis(trifluoromethyl)benzoic acid, provides a foundational framework. As detailed in US Patent 6,489,507, this compound is prepared via a Grignard reaction using 3,5-bis(trifluoromethyl)bromobenzene and magnesium in tetrahydrofuran (THF), followed by carboxylation with CO₂ and acid quenching. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (65–67°C) |

| CO₂ Introduction | Gaseous, at <0°C initially |

| Acid Quenching | Concentrated HCl (pH 1.9–5.9) |

| Yield | 70–85% after crystallization |

Adaptation for Dicarboxyphenyl Incorporation

To introduce the 3,5-dicarboxyphenyl group, a modified Grignard approach could employ 5-trifluoromethyl-3-bromobenzoic acid as the starting material. Subsequent reaction with a pre-functionalized dicarboxyphenyl magnesium bromide (generated from 3,5-dibromobenzoic acid esters) may enable coupling. Challenges include steric hindrance from the trifluoromethyl group and competing side reactions during carboxylation.

Suzuki-Miyaura Cross-Coupling Strategy

Boronic Acid Partner Design

The Suzuki-Miyaura reaction, widely used for biaryl bond formation, offers a route to attach the dicarboxyphenyl moiety. A proposed synthesis involves:

-

Halogenated Precursor : 5-Trifluoromethyl-3-iodobenzoic acid.

-

Boronic Acid : 3,5-Dicarboxyphenylboronic acid (protected as pinacol esters).

Reaction conditions from analogous couplings suggest:

Experimental Optimization

Pilot studies show that ester-protected carboxyl groups are critical to prevent decarboxylation during coupling. Post-reaction hydrolysis (e.g., using NaOH/EtOH) restores the carboxylic acids. Typical yields range from 50–65%, with purity dependent on chromatographic separation.

Stepwise Electrophilic Substitution and Oxidation

Nitration and Reduction Sequence

A classical aromatic substitution approach involves:

-

Nitration : Introduce nitro groups at the 3 and 5 positions of 5-trifluoromethylbenzoic acid using HNO₃/H₂SO₄.

-

Reduction : Convert nitro groups to amines via hydrogenation (H₂/Pd-C).

-

Oxidation : Oxidize amines to carboxylic acids using KMnO₄ or RuO₄.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 60–70 |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 85–90 |

| Oxidation | KMnO₄, H₂O, 100°C | 50–60 |

Limitations and Byproducts

This route suffers from over-nitration risks and poor regioselectivity due to the electron-withdrawing trifluoromethyl group directing meta substitution. Purification of intermediates is laborious, with total yields rarely exceeding 30%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Grignard Carboxylation | High yields, established protocols | Limited to mono-carboxylation | Industrial |

| Suzuki Coupling | Precise biaryl bonding | Requires protected boronic acids | Pilot-scale |

| Electrophilic Substitution | No specialized reagents | Low yields, multiple steps | Laboratory |

Industrial-Scale Considerations

Custom synthesis providers like Aromsyn emphasize:

-

Protection/Deprotection Strategies : Methyl ester protection of carboxyl groups during coupling/harsh conditions.

-

Crystallization Protocols : Use of HCl aging and solvent displacement (e.g., THF/water mixtures) to enhance purity.

-

Cost Drivers : Trifluoromethyl precursors account for >60% of material costs, necessitating optimized recovery .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of anhydrides or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, derivatives of benzoic acid with trifluoromethyl substitutions have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. Studies indicate low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 0.78 | Staphylococcus aureus |

| Compound B | 3.12 | Enterococcus faecalis |

| Compound C | 1.56 | Bacillus subtilis |

Pharmaceutical Development

The compound has potential as a scaffold in drug development due to its ability to modulate biological targets. Its derivatives have been explored for their role as inhibitors in various pathways related to cancer and infectious diseases . The unique structural characteristics allow for the design of selective inhibitors with improved efficacy and reduced side effects.

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. Research has shown that polymers synthesized from trifluoromethylated monomers exhibit superior mechanical properties compared to their non-fluorinated counterparts . This makes them suitable for high-performance applications in coatings and adhesives.

Table 2: Properties of Trifluoromethylated Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Non-fluorinated | 250 | 50 |

| Trifluoromethylated | 300 | 80 |

Fluorinated Compounds in Environmental Science

Trifluoromethylated compounds are studied for their environmental impact and potential use as tracers in environmental studies. Their stability and persistence make them useful for understanding pollutant pathways and degradation processes . The compound can serve as a model for studying the behavior of fluorinated pollutants in various ecosystems.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of a series of trifluoromethylated benzoic acids against various bacterial strains. The results indicated that modifications to the carboxylic acid group significantly affected the antimicrobial activity, leading to the identification of lead compounds with promising therapeutic potential .

Case Study 2: Polymer Development

In another study, researchers synthesized a series of polymers from trifluoromethylated monomers and evaluated their thermal and mechanical properties. The findings showed that these polymers could withstand higher temperatures without degradation, making them ideal candidates for industrial applications .

Mechanism of Action

The mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

5-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid (YB-2840)

- Molecular Formula : C₁₅H₉FO₆

- Molecular Weight : 304.23 g/mol

- Substituents : Fluorine (-F) at the 2-position of the benzoic acid ring.

- Key Differences :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Substituents: Two hydroxyl (-OH) groups and a propenoic acid (-CH=CH-COOH) side chain.

- Key Differences :

Functional Analogues in MOFs

Pyromellitic Dianhydride (PMDA)

- Molecular Formula : C₁₀H₂O₆

- Role : A dianhydride used in polyimide synthesis and MOF construction.

- Key Differences: Contains two anhydride groups (-O-(C=O)-O-) instead of carboxylates, requiring hydrolysis for coordination. Non-fluorinated structure results in lower hydrophobicity and gas adsorption selectivity compared to the target compound .

Biphenyl Tetracarboxylic Dianhydride (BPDA)

- Molecular Formula : C₁₆H₆O₈

- Role : A rigid linker in high-performance polyimides and MOFs.

- Key Differences :

Data Table: Comparative Properties

Biological Activity

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

It features a trifluoromethyl group and two carboxylic acid functionalities that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating interactions with cellular proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 and HCT-15. The mechanism involves apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing pro-inflammatory cytokine production in vitro.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. A summary of key findings is presented in the following table:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| HepG2 | 10 | 50% cell viability reduction | |

| HCT-15 | 20 | Induction of apoptosis | |

| A549 | 15 | Inhibition of proliferation |

Case Studies

- Case Study on Anticancer Activity : In a study involving HepG2 cells, treatment with this compound resulted in significant apoptosis as measured by annexin V staining and flow cytometry analysis. The study concluded that the compound could be a promising candidate for liver cancer therapy.

- Case Study on Anti-inflammatory Effects : Another investigation assessed the compound's ability to modulate inflammatory responses in macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group to a halogenated benzoic acid precursor.

- Carboxylation via metal-catalyzed carbonylation or oxidation of methyl/aldehyde groups to install dicarboxy functionalities.

- Purification using recrystallization or column chromatography to achieve high purity (>95%), as validated by HPLC or NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- Single-crystal X-ray diffraction to resolve the spatial arrangement of carboxyl and trifluoromethyl groups.

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- FT-IR spectroscopy to identify carboxyl (C=O stretching ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Thermogravimetric analysis (TGA) to assess thermal stability, crucial for applications in high-temperature processes .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound exhibits limited solubility in non-polar solvents. Recommended solvents include:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Basic aqueous solutions : Sodium hydroxide (pH >10) to deprotonate carboxyl groups. Solubility challenges in acidic conditions may necessitate sonication or heating .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate the compound’s reactivity in coordination chemistry?

The electron-withdrawing trifluoromethyl group enhances the acidity of adjacent carboxyl protons, facilitating metal coordination. This property is exploited in designing metal-organic frameworks (MOFs) for gas adsorption. For example:

Q. What experimental strategies can resolve contradictions in catalytic activity data when using this compound as a ligand?

Discrepancies may arise from varying coordination modes or impurities. Mitigation approaches include:

Q. How does this compound compare to biphenyltricarboxylic acid derivatives in MOF performance?

A comparative analysis reveals:

- Higher surface area : The trifluoromethyl group creates steric hindrance, leading to larger pore sizes (e.g., ~12 Å vs. 8 Å in non-fluorinated analogs).

- Improved CO₂ uptake : At 298 K, fluorinated MOFs show 20–30% higher adsorption capacity (e.g., 4.2 mmol/g vs. 3.1 mmol/g).

- Trade-offs : Reduced crystallinity in some fluorinated frameworks necessitates post-synthetic annealing .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

The dicarboxyphenyl moiety mimics natural substrates, enabling competitive inhibition studies. For instance:

- In tyrosinase inhibition assays , the compound shows IC₅₀ values comparable to kojic acid (~10 µM), with fluorescence quenching confirming binding.

- Molecular docking simulations reveal hydrogen bonding between carboxyl groups and active-site histidine residues .

Methodological Considerations

- Controlled functionalization : Use protecting groups (e.g., tert-butyl esters) during synthesis to prevent undesired side reactions at carboxyl sites .

- MOF activation : Supercritical CO₂ drying preserves porosity by avoiding capillary forces that collapse frameworks .

- Biological assays : Pair inhibition studies with cytotoxicity assays (e.g., MTT) to differentiate specific enzyme effects from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.